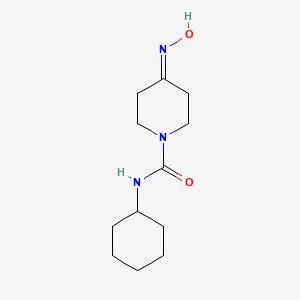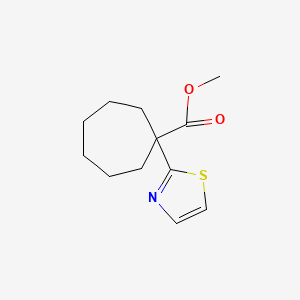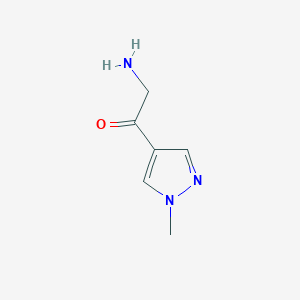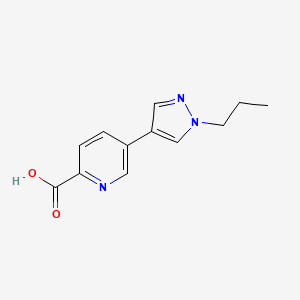
5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid: is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Esters, amides, and other carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and as a precursor for various functionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- 5-(1-Methyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
- 5-(1-Ethyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
- 5-(1-Butyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
Uniqueness: The uniqueness of 5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group on the pyrazole ring can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to distinct pharmacological properties compared to its methyl, ethyl, and butyl analogs.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
5-(1-propylpyrazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-15-8-10(7-14-15)9-3-4-11(12(16)17)13-6-9/h3-4,6-8H,2,5H2,1H3,(H,16,17) |
Clé InChI |
BDGLAEGWPBWTIB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)C2=CN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



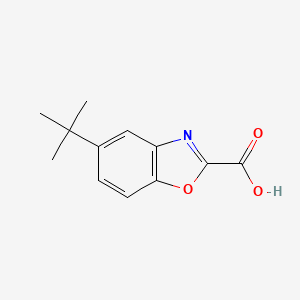
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
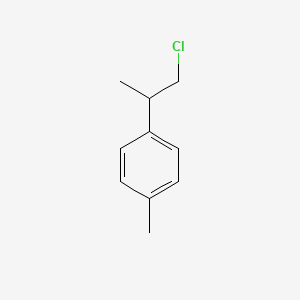


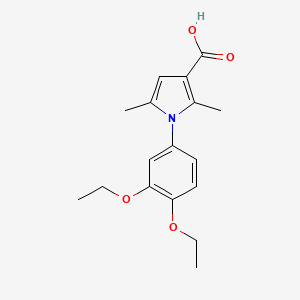

![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)

![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
